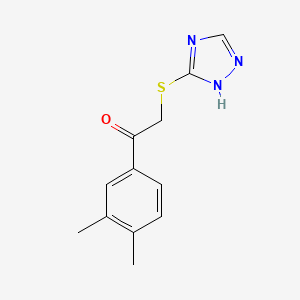![molecular formula C19H28N4O2 B4536332 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea](/img/structure/B4536332.png)
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea
Übersicht
Beschreibung
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea is a useful research compound. Its molecular formula is C19H28N4O2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.22122615 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The chemical compound has been utilized as a precursor in the synthesis of complex heterocyclic compounds. For instance, pyrimidine derivatives and related compounds have been synthesized from pyrazole derivatives, showcasing a method for creating pyrazolylurea derivatives and their subsequent transformation into pyrazolo[3,4-d]pyrimidines. These processes are critical for developing new materials with potential applications in various domains, including medicinal chemistry and material science (Senda Shigeo et al., 1972).
Corrosion Inhibition
The compound's derivatives have been studied for their potential as corrosion inhibitors. A theoretical study on bipyrazolic-type organic compounds, including those similar in structure to the specified compound, demonstrated their effectiveness in preventing corrosion of metals. These findings suggest applications in industries where metal preservation is crucial (Hengliang Wang et al., 2006).
Molecular Properties and Theoretical Studies
Theoretical investigations into the molecular structure, vibrational spectra, and electronic properties of related compounds have been conducted to understand better their reactivity and stability. Such studies are foundational for designing new molecules with tailored properties for specific applications, such as pharmaceuticals, catalysts, or materials (E. Al-Abdullah et al., 2014).
Biological Evaluation
Although direct applications in biological systems were excluded from this query, it's worth noting that derivatives of similar compounds have been synthesized and evaluated for their biological activities, such as anticancer properties. This highlights the broader impact of research on such compounds, extending beyond their chemical properties to potential therapeutic applications (Khaled R. A. Abdellatif et al., 2014).
Eigenschaften
IUPAC Name |
1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(3-ethoxypropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-5-25-12-6-11-20-19(24)21-18-15(3)22-23(16(18)4)13-17-9-7-14(2)8-10-17/h7-10H,5-6,11-13H2,1-4H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYZGMOQGKGWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC1=C(N(N=C1C)CC2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid](/img/structure/B4536252.png)
![1-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B4536253.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-propyl-4-piperidinecarboxamide](/img/structure/B4536256.png)
![tert-butyl N-[3-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B4536260.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4536276.png)
![4-Chloro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide](/img/structure/B4536281.png)
![4-{[4-(4-fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B4536282.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4536289.png)
![3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4536312.png)

![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4536316.png)
![N'-[(2-methoxyphenyl)methyl]-N-prop-2-enyloxamide](/img/structure/B4536319.png)
![4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4536340.png)
